molecular formula C15H16N2O3 B2664182 tert-Butyl (2-formylquinolin-6-yl)carbamate CAS No. 511234-73-4

tert-Butyl (2-formylquinolin-6-yl)carbamate

Cat. No.: B2664182
CAS No.: 511234-73-4
M. Wt: 272.304
InChI Key: ALEZFKOBBFTXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2-formylquinolin-6-yl)carbamate is an organic compound with the molecular formula C15H16N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

tert-Butyl (2-formylquinolin-6-yl)carbamate has several applications in scientific research:

Safety and Hazards

Based on the safety data sheet for a similar compound, tert-Butyl carbamate, it is advised against food, drug, pesticide or biocidal product use . The compound may cause eye irritation and skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-formylquinolin-6-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-formylquinolin-6-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: The major product is tert-Butyl (2-carboxyquinolin-6-yl)carbamate.

    Reduction: The major product is tert-Butyl (2-hydroxymethylquinolin-6-yl)carbamate.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of tert-Butyl (2-formylquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The carbamate group can also interact with enzymes, inhibiting their function by forming stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-formylphenyl)carbamate
  • tert-Butyl (2-formylbenzyl)carbamate
  • tert-Butyl (2-formylpyridin-3-yl)carbamate

Uniqueness

tert-Butyl (2-formylquinolin-6-yl)carbamate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-formylquinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEZFKOBBFTXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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